3,4-Bis(decyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(decyloxy)benzoic acid is an organic compound with the molecular formula C27H46O4. It is a derivative of benzoic acid, where two decyloxy groups are attached to the benzene ring at the 3 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(decyloxy)benzoic acid typically involves the etherification of 3,4-dihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dihydroxybenzoic acid in DMF.
- Add potassium carbonate to the solution.
- Introduce decyl bromide to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent like ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(decyloxy)benzoic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Esterification: Typically involves an alcohol and an acid catalyst like sulfuric acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Esterification: Formation of esters like 3,4-Bis(decyloxy)benzoate.
Reduction: Formation of 3,4-Bis(decyloxy)benzyl alcohol.
Substitution: Formation of substituted derivatives like 3,4-Bis(decyloxy)-5-bromobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(decyloxy)benzoic acid has several applications in scientific research:
Materials Science: Used in the synthesis of liquid crystals and other advanced materials.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 3,4-Bis(decyloxy)benzoic acid depends on its specific application. In materials science, its long alkyl chains and aromatic core contribute to the formation of ordered structures like liquid crystals. In biological systems, the compound’s interactions with cellular membranes and proteins can influence its activity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but with only one decyloxy group attached to the benzene ring.
p-Decyloxybenzoic Acid: Another derivative with a single decyloxy group in the para position.
Uniqueness
3,4-Bis(decyloxy)benzoic acid is unique due to the presence of two decyloxy groups, which enhance its hydrophobicity and influence its physical properties. This dual substitution pattern can lead to distinct behaviors in chemical reactions and material applications compared to its mono-substituted counterparts .
Eigenschaften
CAS-Nummer |
120878-42-4 |
---|---|
Molekularformel |
C27H46O4 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
3,4-didecoxybenzoic acid |
InChI |
InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-21-30-25-20-19-24(27(28)29)23-26(25)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
XQEISVCYIHDZPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.